Product packaging for Avanafil impurity 15(Cat. No.:)

Avanafil impurity 15

Cat. No.: B8651885
M. Wt: 337.76 g/mol
InChI Key: JXDHLYZHVMLIGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Avanafil Impurity 15, with the chemical name (S)-1H-benzo[d][1,2,3]triazol-1-yl 4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylate, is a high-quality pharmaceutical reference standard certified with a molecular formula of C24H24ClN7O4 and a molecular weight of 509.96 g/mol . This compound is essential for the analysis and quality control of Avanafil, a fast-acting and highly selective phosphodiesterase type 5 (PDE-5) inhibitor used in the treatment of erectile dysfunction . In pharmaceutical development, the identification and characterization of process-related impurities are critical to ensure the safety, efficacy, and quality of the final Active Pharmaceutical Ingredient (API), as mandated by the International Conference on Harmonization (ICH) guidelines . This impurity standard provides researchers with a reliable tool for analytical method development, validation, and routine quality control in pharmaceutical laboratories. Its application is vital for monitoring and controlling the impurity profile during the API manufacturing process, helping to improve reaction conditions and meet stringent regulatory requirements for drug approval . This premium-grade reference material is manufactured under controlled conditions and is fully traceable to major pharmacopeia standards . Each batch is accompanied by a detailed Certificate of Analysis (CoA) to ensure unmatched analytical accuracy, reliability, and batch-to-batch reproducibility . It is intended for use in techniques such as HPLC, LC-MS, and UPLC for tasks including impurity profiling, stability studies, and formulation research . Intended Use: This product is For Research Use Only. It is strictly not intended for diagnostic or therapeutic uses, nor for human or animal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16ClN3O4 B8651885 Avanafil impurity 15

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H16ClN3O4

Molecular Weight

337.76 g/mol

IUPAC Name

ethyl 6-[(3-chloro-4-methoxyphenyl)methylamino]-2-oxo-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C15H16ClN3O4/c1-3-23-14(20)10-8-18-15(21)19-13(10)17-7-9-4-5-12(22-2)11(16)6-9/h4-6,8H,3,7H2,1-2H3,(H2,17,18,19,21)

InChI Key

JXDHLYZHVMLIGM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1)NCC2=CC(=C(C=C2)OC)Cl

Origin of Product

United States

Formation and Mechanistic Pathways of Avanafil Impurity 15

Synthesis-Related Origins of Avanafil (B1665834) Impurity 15

The formation of impurities during the synthesis of an active pharmaceutical ingredient is often a complex interplay of intermediates, byproducts, reaction conditions, and the quality of raw materials.

Examination of Synthetic Route Intermediates and Byproducts

The synthesis of Avanafil involves several key chemical transformations. A common route involves the coupling of a pyrimidine (B1678525) derivative with (S)-2-(hydroxymethyl)pyrrolidine and subsequently with a substituted benzylamine, followed by an amidation reaction. google.com

Avanafil Impurity 15 is an activated intermediate, formed during the final amide bond formation step between the carboxylic acid intermediate, 4-((3-chloro-4-methoxybenzyl)amino)-2-((S)-2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylic acid, and 2-(aminomethyl)pyrimidine. nih.gov In this step, coupling agents are used to activate the carboxylic acid for the reaction with the amine.

Role of Reaction Conditions in Impurity 15 Formation

The formation of this compound is directly linked to the use of specific coupling agents in the final amidation step of Avanafil synthesis. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBT) are commonly employed to facilitate the formation of the amide bond. researcher.lifersc.org

HOBT reacts with the carboxylic acid intermediate to form an activated HOBT ester, which is more reactive towards the amine than the original carboxylic acid. This compound is precisely this activated benzotriazolyl ester intermediate. chemicea.comsynzeal.com Under ideal conditions, this intermediate would react completely with 2-(aminomethyl)pyrimidine to form Avanafil. However, if the reaction is incomplete or if there is an excess of the activating agents, this intermediate can persist as an impurity. researchgate.net

Factors that can lead to the accumulation of this impurity include:

Reaction Time: Insufficient reaction time may not allow for the complete conversion of the activated ester to the final product.

Stoichiometry: An improper ratio of reactants, particularly an excess of the carboxylic acid intermediate or HOBT relative to the amine, can result in unreacted activated ester.

Temperature: The temperature of the reaction can influence the rate of both the activation and the subsequent amidation. Sub-optimal temperatures may lead to a buildup of the intermediate.

Influence of Raw Materials and Reagents on Impurity 15 Genesis

The purity of the raw materials and reagents used in the synthesis of Avanafil is paramount to controlling the impurity profile.

Purity of HOBT: The quality of the HOBT used as a coupling agent is critical. The presence of contaminants in HOBT could potentially lead to side reactions and the formation of other impurities. For instance, residual hydrazine (B178648) in HOBT has been identified as a risk for forming potentially genotoxic impurities. researcher.lifersc.orgnih.gov

Quality of Solvents: The solvents used in the reaction and purification steps must be of high purity. The presence of reactive impurities in solvents could lead to the degradation of intermediates or the formation of byproducts.

Degradation-Related Formation of this compound

Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products that may form under various environmental conditions. Avanafil has been shown to be susceptible to degradation under hydrolytic and oxidative stress. arabjchem.orgakjournals.comresearchgate.net

Hydrolytic Degradation Mechanisms (Acidic, Alkaline, Neutral Conditions)

Hydrolysis is a common degradation pathway for drugs containing labile functional groups such as amides and esters. Avanafil possesses an amide linkage that can be susceptible to hydrolysis. arabjchem.orgresearchgate.net

Studies have shown that Avanafil undergoes significant degradation under both acidic and alkaline conditions. akjournals.comijapbc.com Under acidic stress (e.g., 5 N HCl at 65°C for 24 hours), one of the major degradation products observed is the corresponding carboxylic acid, resulting from the hydrolysis of the primary amide bond. akjournals.com This acid degradant is the same intermediate that, during synthesis, is activated to form Impurity 15.

While Impurity 15 itself is not a direct product of hydrolysis, its precursor is. The conditions that favor the hydrolytic cleavage of Avanafil to its carboxylic acid intermediate indirectly relate to the potential for Impurity 15's presence if the manufacturing process involves reworking of material that has undergone partial degradation.

Summary of Avanafil Degradation Under Various Conditions
Stress ConditionConditionsObserved Degradation
Acid Hydrolysis5 N HCl, 65°C, 24 hSignificant degradation observed. akjournals.com
Base Hydrolysis5 N NaOH, 65°C, 24 hStable. akjournals.com
Neutral Hydrolysis (Water)65°C, 24 hStable. akjournals.com
Oxidative5% H₂O₂, 25°C, 5 hSignificant degradation observed. akjournals.com
Thermal105°C, 6 hDegradation observed. akjournals.com
Humidity90% RH, 15 daysDegradation observed. akjournals.com
Photolytic200 Wh/m², 16 hStable. akjournals.com

Photolytic Degradation Processes

Forced degradation studies, which are essential for understanding the stability of a drug substance, indicate that Avanafil is susceptible to photolytic degradation. dntb.gov.uaresearchgate.net When exposed to light, Avanafil can undergo chemical changes leading to the formation of various degradation products. arabjchem.org One comprehensive study identified a total of sixteen degradation products (D.P.s) when Avanafil was subjected to various stress conditions, including photolysis. researchgate.net

Thermal Degradation Kinetics

Avanafil has been shown to be labile to thermal stress. researchgate.netijpda.org When subjected to dry heat, both in solid and solution states, Avanafil degrades to form multiple impurities. researchgate.net The rate and extent of degradation are dependent on temperature and duration of exposure. For instance, significant degradation has been observed when subjecting Avanafil to thermal stress at 105°C for 6 hours. researchgate.net Another study noted measurable degradation after heating a solution at 40°C for 24 hours. ijpda.org

Table 1: Summary of Avanafil Degradation Under Thermal Stress
ConditionDurationObserved Degradation (%)Reference
Thermal (Dry Heat)6 hours at 105°CSignificant researchgate.net
Thermal (Solution)24 hours at 40°C1.48% ijpda.org
Humidity Stress15 days at 90% RHSignificant researchgate.net

Proposed Chemical Mechanisms for this compound Formation

The formation of this compound and related degradants involves complex chemical reactions initiated by energy from light or heat. The elucidation of these pathways relies heavily on advanced analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS), which helps in identifying the structures of the degradation products. researchgate.nethilarispublisher.com

Elucidation of Specific Bond Cleavages and Rearrangements

The chemical structure of Avanafil contains several reactive sites, including amide, pyrimidine, and pyrrolidine (B122466) moieties, which are susceptible to degradation. dntb.gov.uaresearchgate.net The formation of its various impurities involves specific bond cleavages and rearrangements.

A comprehensive study that identified sixteen degradation products proposed structures based on their mass-to-charge ratio (m/z) and fragmentation patterns. researchgate.net For instance, a degradation product labeled AV XVI (m/z 450.00), potentially corresponding to Impurity 15, was identified as the de-methoxybenzyl analog of Avanafil. Its formation would necessitate the cleavage of the C-O bond of the methoxy (B1213986) group on the benzyl (B1604629) ring, a reaction likely initiated by thermal or photolytic energy. researchgate.net Other common degradation pathways include:

Amide hydrolysis: Cleavage of the carboxamide bond connecting the pyrimidine core to the N-(pyrimidin-2-ylmethyl) group. arabjchem.orgresearchgate.net

Dechlorination: Removal of the chlorine atom from the 3-chloro-4-methoxybenzyl ring. researchgate.net

Nucleophilic substitution reactions: Wherein parts of the molecule are replaced by other functional groups. researchgate.net

Identification of Precursor Structures and Reaction Pathways

The primary precursor for Impurity 15 is the Avanafil molecule itself. The reaction pathway is a degradation process rather than a synthetic one. Under stress conditions, the Avanafil molecule absorbs energy, leading to an excited state. This energy is sufficient to overcome the activation barrier for various reactions, leading to bond scission and the formation of radical or ionic intermediates.

For example, the pathway leading to a de-methoxybenzyl analog (AV XVI) likely involves the cleavage of the methoxy group from the aromatic ring. researchgate.net This could proceed through a photolytically or thermally induced homolytic cleavage, resulting in a radical intermediate that is subsequently stabilized. The intricate network of degradation reactions means that multiple impurities are often formed simultaneously. researchgate.net The characterization of these pathways is fundamental to developing analytical methods capable of separating and quantifying these impurities, thereby ensuring the safety and efficacy of the final drug product. researchgate.netrsc.org

Structural Elucidation and Advanced Characterization of Avanafil Impurity 15

Spectroscopic Methodologies for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules like Avanafil (B1665834) impurity 15. Both ¹H NMR and ¹³C NMR are instrumental in providing a detailed picture of the molecular structure. Although specific NMR data for Avanafil impurity 15 is not publicly available, related studies on other Avanafil impurities demonstrate the utility of this technique. For instance, the structural analysis of other impurities in Avanafil synthesis, such as Imp-D, involved comprehensive ¹H and ¹³C NMR studies to confirm their structures. rsc.org These studies typically reveal key chemical shifts (δ) and coupling constants (J) that help in assigning protons and carbons to specific positions within the molecule. rsc.orgnih.gov

Table 1: Representative ¹H and ¹³C NMR Data for a Related Avanafil Impurity (Imp-D) rsc.org

Nucleus Chemical Shift (δ, ppm)
¹H 9.17, 8.76, 8.56, 8.47, 7.42, 7.15, 4.55, 4.34, 3.81, 3.50, 1.94

Mass spectrometry is crucial for determining the molecular weight and elemental composition of impurities. For this compound, the molecular formula is C₂₄H₂₄ClN₇O₄, corresponding to a specific molecular weight. synzeal.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in confirming the elemental composition. In studies of other Avanafil impurities, mass spectrometry was used to identify the molecular ion peak [M+H]⁺ and to study the fragmentation patterns, which provides valuable structural information. rsc.orgnih.govrsc.org For example, the analysis of Imp-B showed a [M+H]⁺ peak at m/z 450.3, indicating a molecular mass of 449, which is 35 Da less than Avanafil. rsc.org

Table 2: Mass Spectrometry Data for this compound

Parameter Value Reference
Molecular Formula C₂₄H₂₄ClN₇O₄ synzeal.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a compound shows absorption bands at specific wavenumbers corresponding to the vibrations of different chemical bonds. For Avanafil and its related substances, characteristic IR peaks would be expected for functional groups such as N-H (amines), C=O (amides), C-O (ethers), and C-Cl (aryl chloride). tga.gov.aunih.govjetir.org For example, in the analysis of an acid-induced degradation product of Avanafil, the IR spectrum showed a shift in the carbonyl (C=O) stretch from 1660.56 cm⁻¹ (amide) to 1711.33 cm⁻¹ (carboxylic acid), indicating the cleavage of the amide linkage. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Chromatographic Hyphenated Techniques for Impurity 15 Analysis

Hyphenated chromatographic techniques, which combine the separation power of chromatography with the detection capabilities of spectroscopic methods, are essential for the analysis of complex mixtures like pharmaceutical products containing impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful techniques for the separation, identification, and quantification of impurities. researchgate.netresearchgate.nethilarispublisher.com In the context of Avanafil, LC-MS has been extensively used to identify process-related impurities and degradation products. researchgate.netrsc.orgcolab.ws These methods allow for the separation of the impurity from the active pharmaceutical ingredient (API) and other components, followed by its mass analysis. akjournals.comdergipark.org.trnih.gov The use of LC-MS/MS provides further structural information through the analysis of fragment ions generated from the parent ion. researchgate.net Studies on Avanafil have demonstrated the successful use of LC-MS/MS to characterize various degradation products formed under stress conditions. researchgate.netresearchgate.net

Ultra-Performance Liquid Chromatography (UPLC), which utilizes smaller particle size columns, offers higher resolution, sensitivity, and faster analysis times compared to conventional HPLC. researchgate.netrsc.orgrsc.org When coupled with mass spectrometry (UPLC-MS), it becomes a highly effective tool for impurity profiling. researchgate.netrsc.org Research on Avanafil process-related impurities has successfully employed UPLC to detect and quantify several impurities, with subsequent structural inference by UPLC-MS. researchgate.netrsc.org The developed UPLC methods have been validated for specificity, linearity, precision, and accuracy, ensuring their suitability for quality control in the pharmaceutical industry. researchgate.netrsc.org

Table 3: Chromatographic Conditions for Analysis of Avanafil and its Impurities researchgate.netrsc.org

Parameter Description
Column Waters ACQUITY HSS C18 (50 × 2.1 mm, 1.8 µm)
Mobile Phase Gradient of ammonium (B1175870) formate (B1220265) (20 mM) and acetonitrile (B52724)
Column Temperature 35 °C

| Detection | Diode Array Detector (DAD) at 239 nm and Mass Spectrometry |

LCMS-IT-TOF for Molecular Identification Applications

The accurate identification of impurities in pharmaceutical manufacturing is paramount. Liquid Chromatography-Mass Spectrometry with Ion Trap and Time-of-Flight detection (LCMS-IT-TOF) is a powerful analytical technique employed for the molecular identification of Avanafil impurities. hilarispublisher.commdpi.com This sophisticated method provides high-resolution mass data, which is crucial for elucidating the elemental composition and structure of unknown compounds. mdpi.com

In the context of Avanafil, LCMS-IT-TOF has been instrumental in identifying various degradation products formed under stress conditions such as acidic, alkaline, oxidative, thermal, and photolytic exposure. hilarispublisher.commdpi.com While specific research focusing solely on this compound is not extensively published, the general methodology applied to other Avanafil impurities provides a clear framework for its characterization. For instance, studies on other Avanafil degradation products have successfully utilized LCMS-IT-TOF to obtain precise mass-to-charge (m/z) ratios of parent and fragment ions, enabling the proposal of their chemical structures. mdpi.comresearchgate.net This technique's ability to perform tandem mass spectrometry (MS/MS) allows for the fragmentation of the impurity's ions, providing further structural insights. researchgate.net

Table 1: LCMS-IT-TOF Parameters for Impurity Identification

Parameter Description
Ionization Mode Electrospray Ionization (ESI), typically in positive ion mode for Avanafil and its impurities.
Mass Analyzer Ion Trap (IT) for fragmentation and Time-of-Flight (TOF) for high-resolution mass measurement.
Data Acquired High-resolution mass spectra (HRMS) and tandem mass spectra (MS/MS).

| Application | Determination of elemental composition and structural elucidation of impurities. |

Isolation and Synthesis of Reference Standards for this compound

The definitive identification and quantification of any impurity require a pure reference standard. The isolation and synthesis of such standards are a critical step in the analytical control strategy for a drug substance.

Chemical Synthesis of Purified this compound for Definitive Characterization

While detailed synthetic procedures for this compound are not widely published in peer-reviewed journals, the general approach for synthesizing related impurities involves multi-step chemical reactions. researchgate.netrsc.org The chemical name for this compound is 1H-Benzo[d] hilarispublisher.comCurrent time information in Bangalore, IN.akjournals.comtriazol-1-yl (S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylate. synzeal.com This name suggests a specific molecular structure that can be targeted for synthesis.

The synthesis of process-related impurities often involves mimicking potential side reactions that can occur during the manufacturing of the active pharmaceutical ingredient (API). rsc.org For other Avanafil impurities, researchers have reported their synthesis and subsequent characterization using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm the proposed structures. researchgate.netrsc.org Commercial suppliers also offer this compound as a reference standard, indicating that synthetic routes have been developed. synzeal.comcleanchemlab.com

Utilization of Synthesized Impurity for Analytical Confirmation

Once a purified reference standard of this compound is synthesized and its structure is unequivocally confirmed, it serves several crucial analytical purposes. The primary use is in the validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC). researchgate.netrsc.org

By spiking the API with a known concentration of the synthesized impurity, analysts can confirm the specificity, linearity, accuracy, and precision of the analytical method for detecting and quantifying this compound. researchgate.net This ensures that the method is capable of reliably monitoring the levels of this specific impurity in routine production batches of Avanafil. The availability of a pure reference standard is also essential for meeting the stringent requirements of regulatory agencies for drug safety and efficacy. researchgate.netrsc.org

Table 2: Compound Names

Compound Name
Avanafil
This compound

Quantitative Determination and Analytical Methodologies for Avanafil Impurity 15

Development of Stability-Indicating Chromatographic Methods

Chromatographic techniques are the cornerstone for the analysis of pharmaceutical impurities due to their high resolving power. For Avanafil (B1665834) and its related compounds, High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and High-Performance Thin-Layer Chromatography (HPTLC) have been successfully employed.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

Reverse-phase HPLC (RP-HPLC) is the most common technique for the analysis of Avanafil and its impurities. The development of a stability-indicating HPLC method involves a systematic optimization of various parameters to achieve adequate separation of all relevant compounds.

Several studies have detailed the development of HPLC methods for Avanafil and its known impurities, such as deschloro, acid, dichloro, and dimer impurities. researchgate.net A typical method involves an Inertsil ODS 3 column (250 mm × 4.6 mm, 3 μm) with a gradient elution system. rsc.orgresearchgate.net The mobile phase often consists of an aqueous component (Mobile Phase A) and an organic component (Mobile Phase B). For instance, Mobile Phase A might be a 0.1% solution of trifluoroacetic acid and triethylamine (B128534) in water, while Mobile Phase B could be a mixture of water and acetonitrile (B52724) (e.g., 20:80 v/v). rsc.orgresearchgate.net The gradient program is carefully designed to resolve closely eluting peaks. Other successful mobile phase combinations include water, acetonitrile, and trifluoroacetic acid in a ratio of 65:35:0.1% v/v. crsubscription.comjptcp.com

Key optimized parameters from a representative HPLC method are summarized below:

ParameterCondition
Column Inertsil ODS 3 (250 mm × 4.6 mm, 3 μm)
Mobile Phase A 0.1% Trifluoroacetic acid and Triethylamine in water
Mobile Phase B Water:Acetonitrile (20:80, v/v)
Flow Rate 1.2 mL/min
Detection Wavelength 245 nm
Column Temperature 45 °C
Diluent Water:Acetonitrile (50:50, v/v)

The data in this table is based on a published method for Avanafil and its related impurities. rsc.orgresearchgate.net

The detection wavelength is typically set around 245 nm, which provides a good response for both Avanafil and its impurities based on their UV absorption spectra. researchgate.net The column temperature is also optimized, often around 45 °C, to improve peak shape and resolution. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) Method for Enhanced Resolution and Speed

UPLC, which utilizes columns with smaller particle sizes (typically <2 µm), offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and shorter analysis times. Several UPLC methods have been developed for the analysis of Avanafil's process-related impurities. rsc.orgresearchgate.net

A validated UPLC method for Avanafil and four of its process impurities employed a Waters ACQUITY HSS C18 column (50 mm × 2.1 mm, 1.8 μm). rsc.orgresearchgate.net The mobile phase consisted of 20 mM ammonium (B1175870) formate (B1220265) in water (pH adjusted to 5.0) as Mobile Phase A and acetonitrile as Mobile Phase B, run in a gradient mode. rsc.orgresearchgate.net This method demonstrated good separation of the impurities from the main Avanafil peak. rsc.orgresearchgate.net

Key parameters for a typical UPLC method are outlined in the following table:

ParameterCondition
Column Waters ACQUITY HSS C18 (50 mm × 2.1 mm, 1.8 μm)
Mobile Phase A 20 mM Ammonium Formate (pH 5.0)
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Detection Wavelength 239 nm
Column Temperature 35 °C

The data in this table is based on a published UPLC method for Avanafil and its process-related impurities. rsc.orgrsc.org

The enhanced efficiency of UPLC is particularly beneficial for resolving complex impurity profiles, ensuring that even trace-level impurities are accurately quantified.

High-Performance Thin-Layer Chromatography (HPTLC) Applications

HPTLC is another valuable technique for the quantification of pharmaceutical compounds and their impurities. It offers the advantage of simultaneous analysis of multiple samples, making it a cost-effective and high-throughput method. HPTLC methods have been developed and validated for the determination of Avanafil, often in combination with other drugs or in the presence of its degradation products. researchgate.netresearchgate.net

For instance, a method for the simultaneous estimation of Avanafil and Dapoxetine used aluminum plates pre-coated with silica (B1680970) gel 60 F254 as the stationary phase. researchgate.net The mobile phase was a mixture of chloroform, methanol, ethyl acetate, and glacial acetic acid (5:2:3:0.2, v/v/v/v). researchgate.net Densitometric analysis was performed at a detection wavelength of 279 nm. researchgate.net Another HPTLC method for Avanafil in the presence of its degradation products utilized a mobile phase of chloroform, toluene, methanol, and concentrated ammonia (B1221849) (6:5:3:0.1, by volume) with UV detection at 230 nm. researchgate.net

These methods demonstrate the versatility of HPTLC in separating Avanafil from other components, a principle that can be readily applied to the specific quantification of Impurity 15.

Method Validation Parameters for Avanafil Impurity 15 Quantification

Any analytical method intended for the quantification of impurities must be rigorously validated in accordance with International Council for Harmonisation (ICH) guidelines. crsubscription.com The validation process ensures that the method is suitable for its intended purpose. Key validation parameters include specificity, precision, accuracy, linearity, limit of detection (LOD), and limit of quantification (LOQ).

Specificity and Peak Purity Assessment

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities, degradation products, and matrix components. In the context of this compound, the method must be able to separate its peak from the Avanafil peak and all other related substances.

Specificity is typically demonstrated through forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light. researchgate.net The resulting chromatograms should show that the impurity peak is well-resolved from any degradation products formed. Furthermore, analysis of a placebo sample should show no interfering peaks at the retention time of the impurity. rsc.org

Peak purity analysis, often performed using a photodiode array (PDA) detector, is a crucial part of specificity assessment. It compares the UV spectra across the peak of interest. A pure peak will have consistent spectra throughout its elution. For a validated method, the purity angle should be less than the purity threshold, indicating no co-eluting peaks. researchgate.net

Precision Studies (Repeatability, Intermediate Precision)

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically evaluated at two levels: repeatability and intermediate precision.

Repeatability (Intra-assay Precision) refers to the precision under the same operating conditions over a short interval of time. It is assessed by performing multiple analyses (e.g., six replicate preparations) of a sample spiked with a known concentration of the impurity. The relative standard deviation (%RSD) of the results is then calculated.

Intermediate Precision (Inter-assay Precision) expresses the within-laboratory variations, such as different days, different analysts, or different equipment. This is also evaluated by calculating the %RSD of the results of multiple analyses under the varied conditions.

For impurity quantification methods, the acceptance criterion for precision is typically a low %RSD, often not more than 10% for impurities at the specification limit. The following tables show representative precision data from a validated HPLC method for other Avanafil impurities, illustrating the expected performance of such a method.

Table 1: Repeatability Data for Avanafil Impurites

Impurity Amount Spiked (% w/w) Mean Found (% w/w) %RSD (n=6)
Deschloro Impurity 0.20 0.198 3.5
Acid Impurity 0.20 0.201 3.1
Dichloro Impurity 0.20 0.199 3.8
Dimer Impurity 0.20 0.203 2.9
Diamine Impurity 0.20 0.197 3.6

Data adapted from a study on related substances of Avanafil, presented for illustrative purposes.

Data adapted from a study on related substances of Avanafil, presented for illustrative purposes.

These precision studies confirm that the analytical method provides consistent and reliable results, which is essential for the accurate control of impurities like this compound in the final drug product.

Accuracy and Recovery Determination

Accuracy, in the context of analytical method validation, demonstrates the closeness of the test results obtained by the method to the true value. It is a crucial parameter for confirming that the analytical procedure can accurately quantify the impurity. The accuracy of a method is typically evaluated through recovery studies by spiking a known amount of the impurity standard into a sample matrix.

For this compound, the accuracy of its determination is assessed by spiking the impurity at various concentration levels, often ranging from the Limit of Quantification (LOQ) to 150% of the specified limit, into the Avanafil drug substance or product matrix. zenodo.org The analysis is performed in triplicate at each level to ensure the reliability of the results. zenodo.org The percentage recovery is then calculated. Studies on related Avanafil impurities show that recovery values typically fall within the range of 87.4% to 109.2%, which is within the acceptable criteria set by regulatory bodies like the International Council on Harmonisation (ICH). akjournals.comresearchgate.net The relative standard deviation (RSD) for recovery studies is generally expected to be less than 2%. zenodo.org

Table 1: Illustrative Accuracy and Recovery Data for this compound

Spike Level Amount Added (µg/mL) Amount Recovered (µg/mL) Recovery (%) RSD (%)
LOQ 0.05 0.048 96.0 1.8
50% 0.75 0.73 97.3 1.5
100% 1.50 1.48 98.7 1.2

Note: This table is illustrative, based on typical validation data for related impurities. zenodo.orgresearchgate.net

Linearity and Range Evaluation

Linearity demonstrates the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentration levels of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

To establish the linearity for this compound, a series of solutions are prepared by diluting the impurity stock solution to concentrations spanning from the LOQ to approximately 150% of the specification limit. zenodo.org These solutions are then analyzed using the chromatographic method. A calibration curve is generated by plotting the peak area response against the known concentration of the impurity. The linearity is evaluated by the correlation coefficient (R²) of the regression line, which should ideally be greater than 0.99. zenodo.orgrsc.org For Avanafil and its related impurities, linearity has been demonstrated in ranges such as 0.03 µg/mL to 2.25 µg/mL. rsc.org

Table 2: Linearity and Range Data for this compound Analysis

Parameter Result
Linearity Range LOQ - 2.25 µg/mL zenodo.orgrsc.org
Correlation Coefficient (R²) > 0.999 rsc.org
Regression Equation y = mx + c

Note: This table presents typical results based on published data for Avanafil impurities. zenodo.orgrsc.org

Robustness Assessment of Analytical Methods

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. mdpi.com This assessment provides an indication of the method's reliability during normal usage. For the analysis of this compound, robustness is tested by introducing minor changes to critical chromatographic conditions.

These variations may include:

Flow Rate: Altering the mobile phase flow rate (e.g., ±0.1 mL/min). researchgate.net

Column Temperature: Adjusting the column oven temperature (e.g., ±5 °C). akjournals.com

Mobile Phase Composition: Varying the ratio of organic solvent to aqueous buffer (e.g., ±2%). researchgate.net

pH of Mobile Phase Buffer: Changing the pH by a small margin (e.g., ±0.2 units). mdpi.com

Detection Wavelength: Modifying the detector wavelength (e.g., ±2 nm). crsubscription.com

The effect of these changes on parameters like retention time, peak tailing, and resolution between the impurity and the main Avanafil peak is monitored. In a robust method, the system suitability parameters remain within acceptable limits despite these variations, ensuring the method's suitability for routine use in different labs or on different instruments. researchgate.netcrsubscription.com

Table 3: Robustness Study Parameters and Acceptance Criteria

Parameter Varied Variation Observed Effect Acceptance Criteria
Flow Rate ± 0.1 mL/min Minor shift in retention time System suitability passes; Resolution > 2.0
Column Temperature ± 5 °C Minor shift in retention time System suitability passes; Resolution > 2.0
Mobile Phase pH ± 0.2 Negligible change System suitability passes; Resolution > 2.0

Note: This table illustrates a typical robustness study design. akjournals.commdpi.comcrsubscription.com

Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.com

These limits are critical for impurity analysis, as they define the sensitivity of the method. They can be determined based on the signal-to-noise ratio (S/N), where the S/N is typically 3 for LOD and 10 for LOQ. rsc.org Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. nih.gov For Avanafil and its impurities, developed analytical methods have achieved LOD and LOQ values as low as 0.0064 µg/mL and 0.0195 µg/mL, respectively, demonstrating high sensitivity. researchgate.net A study developing a method for related substances in Avanafil found the LOD and LOQ to be less than 0.05%. zenodo.org

Table 4: LOD and LOQ Values for Avanafil Impurity Analysis

Parameter Method Reported Value (µg/mL) Reference
LOD Spectrofluorimetry 0.0064 researchgate.net
LOQ Spectrofluorimetry 0.0195 researchgate.net
LOD HPLC 0.02 jptcp.com
LOQ HPLC 0.08 jptcp.com
LOD UPLC S/N Ratio of 3 rsc.org

Note: The values are from different analytical methods for Avanafil and its impurities.

Application of Chemometric Approaches in Impurity Analysis

Chemometrics involves the use of mathematical and statistical methods to design or select optimal measurement procedures and to extract maximum relevant information from chemical data. mdpi.com These approaches are increasingly applied to pharmaceutical analysis to enhance method development, optimization, and data interpretation, particularly for complex mixtures like a drug substance with its impurities. preprints.org

Design of Experiments (DoE) for Method Optimization

Design of Experiments (DoE) is a powerful statistical tool that enables the systematic and simultaneous investigation of multiple method variables. semanticscholar.org It is a core component of the Quality by Design (QbD) paradigm, which aims to build quality into the analytical method from the outset. oup.comresearchgate.net Instead of the traditional one-factor-at-a-time (OFAT) approach, DoE allows for the identification of critical method parameters (CMPs) and their interactions, leading to a more robust and optimized method with fewer experimental runs. mdpi.comsemanticscholar.org

For developing a method to separate this compound, a DoE approach might involve:

Screening: Using designs like Plackett-Burman to identify which factors (e.g., buffer pH, column temperature, gradient slope, flow rate) have the most significant impact on critical quality attributes (CQAs) like peak resolution and analysis time. researchgate.net

Optimization: Employing response surface methodology (RSM) with designs like Box-Behnken or Central Composite to model the relationship between the significant factors and the CQAs. acs.org This allows for the definition of a "design space"—a multidimensional region where the method is known to perform robustly. ijnrd.org

Table 5: Example of DoE Factors and Responses for Method Optimization

Factors (Independent Variables) Levels Responses (Dependent Variables)
Mobile Phase pH 3.0, 4.0, 5.0 Resolution between Avanafil and Impurity 15
Column Temperature (°C) 30, 35, 40 Tailing Factor of Impurity 15 Peak
Flow Rate (mL/min) 0.8, 1.0, 1.2 Analysis Time

Note: This table provides a conceptual framework for a DoE study.

Multivariate Analysis in Impurity Profiling

Impurity profiling often generates large and complex datasets, especially when using techniques like HPLC with diode-array detection (DAD). Multivariate analysis provides statistical tools to analyze this complex data, revealing underlying patterns and relationships. researchgate.net

Techniques such as Principal Component Regression (PCR) and Partial Least-Squares (PLS) are used to process spectrophotometric data to quantify multiple components simultaneously, even with overlapping spectral or chromatographic peaks. oup.comresearchgate.net These methods can be applied to build predictive models that correlate the analytical data with impurity concentrations. By reducing the dimensionality of the data, these techniques can help in identifying and tracking impurity profiles across different batches or stability studies, ensuring consistent product quality. mdpi.com The application of these advanced chemometric methods can lead to a more comprehensive understanding of the impurity profile of Avanafil, including the behavior of this compound. preprints.org

Computational and in Silico Approaches in Avanafil Impurity Research

In Silico Prediction of Impurity Formation Pathways

In silico tools are instrumental in predicting the potential for impurity formation during the synthesis and degradation of active pharmaceutical ingredients (APIs). By simulating reaction conditions and molecular interactions, these methods can forecast the emergence of various impurities, including degradation products.

Predictive modeling for degradation products involves subjecting the parent molecule, Avanafil (B1665834), to virtual stress conditions that mimic hydrolysis, oxidation, and photolysis. researchgate.netarabjchem.org Studies on Avanafil have shown that its structure, which includes amide, aryl-chloro, and hydroxyl functional groups, is susceptible to degradation under such conditions. researchgate.netarabjchem.org Forced degradation studies, often guided by initial in silico predictions, have led to the identification of numerous degradation products. researchgate.netarabjchem.orgresearchgate.net For instance, research has identified up to sixteen degradation products of Avanafil under various stress conditions. researchgate.netarabjchem.org

While a specific predictive model detailing the formation of Avanafil impurity 15 is not documented, the general degradation pathways of Avanafil suggest potential mechanisms. Given that this compound is identified as 1H-Benzo[d] rsc.orgresearchgate.netresearcher.lifetriazol-1-yl (S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylate, its formation likely involves a reaction with a benzotriazole-containing reagent or a degradation pathway that exposes a reactive site for such a coupling. rsc.orgresearchgate.net

Table 1: Illustrative Predictive Data for Avanafil Degradation

Stress Condition Predicted Degradation Products Potential Formation Pathway
Acid Hydrolysis Avanafil Acid Impurity Hydrolysis of the carboxamide linkage
Base Hydrolysis Avanafil Acid Impurity Saponification of the ester or amide group
Oxidation N-Oxides, Hydroxylated derivatives Oxidation of nitrogen or aromatic rings
Photolysis Dechlorinated products Cleavage of the C-Cl bond
Thermal Stress Various fragmentation products Cleavage of weaker bonds at elevated temperatures

Computational chemistry, particularly quantum mechanics-based methods, can be employed to analyze the reaction pathways leading to impurity formation. acs.org By calculating the energies of reactants, transition states, and products, chemists can determine the most likely mechanisms for impurity generation. For Avanafil, such analyses could elucidate the precise steps involved in the formation of Impurity 15, including the role of any catalysts or residual reagents from the synthesis process. fda.gov For example, the synthesis of some Avanafil impurities has been linked to the presence of reagents like 1-hydroxybenzotriazole (B26582) (HOBT) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). fda.govchinjmap.com A computational analysis could model the reaction between Avanafil precursors and these reagents to predict the formation of related impurities.

Predictive Modeling of Degradation Products

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Impurity Classification

QSAR models are statistical or rule-based systems that correlate chemical structure with biological activity, including toxicity. rsc.orgresearcher.life These methodologies are pivotal in the early assessment of impurities, particularly for predicting mutagenicity, which is a critical concern for patient safety.

The ICH M7 guideline for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals explicitly supports the use of in silico QSAR models for mutagenicity prediction. rsc.orgresearcher.life Two complementary (Q)SAR methodologies, one expert rule-based (e.g., Derek Nexus) and one statistical-based (e.g., Sarah Nexus), are typically used for this purpose. rsc.orgresearchgate.netresearcher.life

For this compound, a similar QSAR assessment would be a critical first step in evaluating its potential mutagenicity. The analysis would involve submitting its chemical structure to platforms like Derek Nexus and Sarah Nexus to identify any structural alerts that are known to be associated with DNA reactivity.

Table 2: Illustrative QSAR Mutagenicity Assessment for a Hypothetical Avanafil Impurity

Impurity QSAR Model Prediction Structural Alert (if any) ICH M7 Class (Predicted)
Avanafil Impurity X Derek Nexus Positive Aromatic amine Class 3
Avanafil Impurity X Sarah Nexus Negative No significant alerts Class 5

Advanced Molecular Modeling for Impurity Studies

Advanced molecular modeling techniques, such as Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of molecules. These methods are invaluable for understanding the fundamental properties of impurities and their potential interactions with biological systems.

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. mdpi.comnih.gov In the context of pharmaceutical impurities, DFT calculations can be used to determine a variety of molecular properties, including optimized geometry, charge distribution, and frontier molecular orbital energies (HOMO and LUMO). researchgate.netglobalauthorid.com

Analyze Molecular Stability: By calculating the total energy of different conformations of this compound, the most stable structure can be identified.

Predict Reactivity: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the molecule's susceptibility to nucleophilic or electrophilic attack, providing clues about its reactivity and potential to interact with biological macromolecules like DNA. researchgate.net

Simulate Spectroscopic Properties: DFT can predict spectroscopic data, such as NMR chemical shifts, which can aid in the structural elucidation and confirmation of synthesized impurities. researchgate.net

Table 3: Illustrative DFT-Calculated Properties for a Hypothetical Avanafil Impurity

Property Calculated Value Significance
Total Energy -X Hartree Indicates molecular stability
HOMO Energy -Y eV Relates to electron-donating ability
LUMO Energy -Z eV Relates to electron-accepting ability
HOMO-LUMO Gap (Y-Z) eV Correlates with chemical reactivity
Dipole Moment D Debye Indicates polarity and potential for intermolecular interactions

Conformation Analysis and Intermolecular Interactions in Impurity Structures

The three-dimensional structure, or conformation, of a pharmaceutical impurity and its capacity for intermolecular interactions are critical determinants of its chemical and physical behavior. For Avanafil and its related compounds, computational methods are pivotal in elucidating these characteristics. While specific, in-depth public research on the conformational analysis of this compound is not extensively available, the established methodologies used for Avanafil and other impurities provide a clear framework for how such an analysis is conducted.

Conformational analysis through in silico modeling allows researchers to predict the most stable spatial arrangement of a molecule's atoms. This is crucial as the conformation influences the impurity's reactivity, solubility, and potential to interact with biological targets. Methods such as Density Functional Theory (DFT) are often employed to calculate and predict molecular geometries, including bond lengths, bond angles, and dihedral angles, which together define the molecule's shape. For instance, computational studies on other Avanafil impurities have successfully used DFT to calculate optimized structures and vibrational spectra. researchgate.net

Intermolecular interactions are the non-covalent forces that govern how molecules "recognize" and bind to one another. These forces, though weaker than covalent bonds, are fundamental to drug-receptor binding and the formation of crystal lattices. The principal types of intermolecular interactions include hydrogen bonds, van der Waals forces, and π-π stacking interactions. dovepress.comdergipark.org.tr Given the chemical structure of this compound, which contains multiple functional groups capable of these interactions, its intermolecular behavior is a key area of computational investigation.

The structure of this compound, chemically identified as 1H-Benzo[d] dntb.gov.uaarabjchem.orgresearchgate.nettriazol-1-yl (S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylate, possesses several key regions that dictate its conformational flexibility and potential for interactions. synzeal.com These include the rotatable bonds within the benzylamino and hydroxymethylpyrrolidinyl groups, as well as the pyrimidine (B1678525) core, which can participate in various non-covalent interactions.

Table 1: Key Structural Features of this compound for Computational Analysis

Structural Component Potential for Conformational Flexibility Likely Intermolecular Interactions
(3-chloro-4-methoxybenzyl)amino group High (rotation around C-N and C-C bonds) Hydrogen bond donor (N-H), π-π stacking (benzene ring)
(2-(hydroxymethyl)pyrrolidin-1-yl) group Moderate (ring puckering, rotation of hydroxymethyl) Hydrogen bond donor/acceptor (-OH group)
Pyrimidine-5-carboxylate core Low (rigid ring system) Hydrogen bond acceptor (N atoms), π-π stacking

Computational models can simulate how this compound might interact with other molecules, such as solvent molecules, excipients, or the active pharmaceutical ingredient itself. dovepress.com Molecular docking simulations, a common computational technique, can predict the binding orientation and affinity of an impurity within the active site of a protein, which is particularly relevant for assessing potential off-target effects. mdpi.com The analysis of frontier molecular orbitals (HOMO and LUMO) is another computational approach that provides insight into the chemical reactivity and electron-donating/accepting capabilities of the molecule, which underpins its interaction potential. researchgate.net

Table 2: Computational Methods in Impurity Interaction Analysis

Computational Method Purpose in Impurity Research Relevant Findings for Avanafil-related Compounds
Density Functional Theory (DFT) Predicts optimized molecular geometry, vibrational frequencies, and electronic properties. researchgate.net Used to calculate chemical shifts and analyze vibration spectra for related impurities. researchgate.net
Molecular Docking Simulates the interaction and binding affinity of a ligand (impurity) with a receptor (protein). mdpi.com Avanafil itself has been studied via docking to understand its binding to target enzymes like PDE5 and off-target receptors. dergipark.org.trmdpi.com
Quantitative Structure–Activity Relationship (QSAR) Predicts the biological activity or toxicity of a compound based on its chemical structure. rsc.orgresearchgate.net Used to evaluate the mutagenic risk of other Avanafil impurities (Imp-E, Imp-F) by identifying structural alerts. rsc.orgresearchgate.net

Control Strategies and Regulatory Compliance for Avanafil Impurity 15

Process Optimization Strategies for Impurity 15 Reduction

The formation of impurities during the synthesis of Avanafil (B1665834) is a complex process influenced by numerous factors, including the quality of starting materials, reaction conditions, and the presence of competing side reactions. rsc.orgresearchgate.net A systematic approach to process optimization is essential to minimize the generation of "Avanafil impurity 15."

Optimization of Synthesis Parameters to Minimize Impurity Formation

The synthesis of Avanafil involves several chemical transformations where the formation of impurities can occur. rsc.orggoogle.com For instance, the coupling of the pyrimidine (B1678525) core with 3-chloro-4-methoxybenzylamine and subsequent reactions are critical steps where side products may arise. google.com To minimize the formation of "this compound," a thorough understanding of the reaction mechanism is necessary.

Key parameters that require optimization include:

Temperature: Many chemical reactions are highly sensitive to temperature fluctuations. hamiltoncompany.com Operating within a narrow, optimized temperature range can significantly reduce the rate of side reactions leading to impurity formation. For example, a reaction step might have a proven acceptable temperature range, and operating outside of this could designate temperature as a Critical Process Parameter (CPP). pharmtech.com

pH: The pH of the reaction mixture can influence the reactivity of functional groups and the stability of intermediates. nih.gov Maintaining the optimal pH is crucial for maximizing the yield of Avanafil while minimizing the formation of impurities.

Reagent Stoichiometry: The molar ratio of reactants can dictate the course of a chemical reaction. An excess or deficit of a particular reagent could favor the formation of "this compound."

Reaction Time: Prolonged reaction times can sometimes lead to the degradation of the desired product or the formation of additional impurities.

A Design of Experiments (DoE) approach can be systematically employed to study the impact of these parameters on the formation of "this compound." dntb.gov.uaresearchgate.net This allows for the identification of optimal reaction conditions that robustly minimize impurity levels.

Table 1: Illustrative Parameters for Optimization to Reduce Impurity 15

ParameterPotential Impact on Impurity 15 FormationOptimization Goal
Temperature Higher temperatures may accelerate side reactions.Define a narrow operating range that maximizes yield and minimizes impurity.
pH Sub-optimal pH can lead to degradation or alternative reaction pathways.Maintain pH at a level that ensures stability of intermediates and the final product.
Reaction Time Extended reaction times could increase the formation of degradation-related impurities.Determine the shortest time required for reaction completion.
Solvent Choice The polarity and properties of the solvent can influence reaction pathways.Select a solvent system that favors the desired reaction and discourages impurity formation.

Purification Techniques for Impurity 15 Removal

Even with an optimized synthesis process, trace amounts of "this compound" may still be present. Therefore, robust purification techniques are essential to ensure the final API meets the required purity specifications. google.com

Common purification methods for Avanafil and its impurities include:

Crystallization: This is a powerful technique for purifying solid compounds. The selection of an appropriate solvent system is critical for effective purification, as it should maximize the solubility of Avanafil at higher temperatures and minimize it at lower temperatures, while the impurity remains in the solution. google.com

Chromatography: Column chromatography is a widely used method for separating compounds with different polarities. google.com High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are instrumental in both the analysis and purification of Avanafil and its impurities. rsc.orgresearchgate.netresearchgate.net Reverse-phase HPLC is particularly effective in separating Avanafil from its known impurities. researchgate.netakjournals.com

The choice of purification technique will depend on the physicochemical properties of "this compound" relative to Avanafil.

Quality by Design (QbD) Principles in Impurity Control

The Quality by Design (QbD) framework is a systematic approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. dntb.gov.uascispace.comsrce.hr

Identification of Critical Process Parameters and Critical Quality Attributes Related to Impurity 15

In the context of "this compound," the QbD approach involves identifying the Critical Quality Attributes (CQAs) of Avanafil that could be affected by this impurity, and the Critical Process Parameters (CPPs) that influence its formation. hamiltoncompany.compharmtech.com

Critical Quality Attributes (CQAs): These are physical, chemical, biological, or microbiological attributes or characteristics that should be within an appropriate limit, range, or distribution to ensure the desired product quality. srce.hr For Avanafil, CQAs would include purity, assay, and the level of specified and unspecified impurities. The level of "this compound" would be a CQA.

Critical Process Parameters (CPPs): These are process parameters whose variability has an impact on a CQA and therefore should be monitored or controlled to ensure the process produces the desired quality. hamiltoncompany.compharmtech.com As discussed in section 6.1.1, temperature, pH, and reagent stoichiometry are potential CPPs affecting the level of "this compound."

A risk assessment, such as a Failure Mode and Effects Analysis (FMEA), can be used to systematically evaluate and rank the potential impact of various process parameters on the formation of "this compound." fda.gov

Table 2: Example of CQA and CPP Identification for Impurity 15

Quality Target Product Profile (QTPP) ElementCritical Quality Attribute (CQA)Potential Critical Process Parameter (CPP)
Purity of Avanafil APILevel of this compound (e.g., ≤ 0.15%)Reaction temperature, pH, duration of a specific synthesis step.
Safety of Avanafil APIAbsence of potentially genotoxic impurities.Quality of starting materials, specific reagents used.

Establishment of Design Space for Impurity Control

A key outcome of the QbD approach is the establishment of a Design Space. seqens.com The Design Space is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. seqens.comresearchgate.net

For the control of "this compound," the Design Space would define the ranges for the identified CPPs within which the level of this impurity is consistently maintained below its acceptance criterion. Operating within the established Design Space is not considered a change and provides regulatory flexibility. seqens.comeuropa.eu The development of a Design Space relies on a thorough understanding of the process, often gained through DoE and other statistical tools. researchgate.netacs.org

Adherence to International Conference on Harmonisation (ICH) Guidelines

Regulatory compliance is a cornerstone of pharmaceutical manufacturing. The International Conference on Harmonisation (ICH) provides a set of guidelines that are widely adopted by regulatory authorities globally. ideagen.comeuropa.eu

The control of "this compound" must adhere to several key ICH guidelines:

ICH Q7: Good Manufacturing Practice for Active Pharmaceutical Ingredients: This guideline outlines the requirements for a quality management system for the manufacturing of APIs, including the control of raw materials, production, and process validation. ideagen.com

ICH Q8: Pharmaceutical Development: This guideline introduces the concepts of QbD, including the Quality Target Product Profile (QTPP), CQAs, CPPs, and Design Space. srce.hr The strategies discussed in section 6.2 are directly derived from this guideline.

ICH Q9: Quality Risk Management: This guideline provides a framework for making science-based decisions about risk to product quality. fda.govideagen.com It is integral to identifying which process parameters are critical for controlling "this compound."

ICH Q10: Pharmaceutical Quality System: This guideline describes a model for a pharmaceutical quality system that covers the entire product lifecycle, promoting continual improvement. ideagen.comeuropa.eu

ICH M7: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: If "this compound" has a structure that suggests potential genotoxicity, this guideline provides a framework for its assessment and control. researcher.life

By integrating the principles of these ICH guidelines, manufacturers can develop a robust and compliant control strategy for "this compound," ensuring the quality, safety, and efficacy of the Avanafil API.

ICH Q1A(R2) on Stability Testing of New Drug Substances and Products

The ICH Q1A(R2) guideline is fundamental to understanding how the quality of a drug substance and its product varies over time under the influence of environmental factors such as temperature, humidity, and light. ich.orgeuropa.eu For Avanafil, this involves comprehensive stability studies to establish a re-test period for the API and a shelf life for the formulated product. arabjchem.orgresearchgate.net

Stress testing, a key component of the ICH Q1A(R2) guideline, is performed on Avanafil to identify potential degradation products, including Impurity 15. arabjchem.orgresearchgate.net These studies expose the drug substance to conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress. arabjchem.orgresearchgate.net Research has shown that Avanafil is susceptible to degradation under various stress conditions, leading to the formation of multiple degradation products. arabjchem.orgresearchgate.net The data from these studies are crucial for developing stability-indicating analytical methods that can effectively separate and quantify any impurities that may form during storage. researchgate.net

The following table summarizes the typical stress conditions applied during the stability testing of Avanafil, as per ICH Q1A(R2) guidelines.

Stress ConditionTypical ParametersPotential for Impurity Formation
Acid Hydrolysis0.1 N HCl at elevated temperatureHigh
Base Hydrolysis0.1 N NaOH at elevated temperatureHigh
Oxidation3-30% H₂O₂ at room temperatureHigh
PhotostabilityExposure to UV and visible lightModerate
Thermal DegradationElevated temperatures (e.g., 60-80°C)Moderate

This table is a generalized representation based on common industry practices and findings from studies on Avanafil degradation. arabjchem.orgresearchgate.net

ICH Q2(R1) on Validation of Analytical Procedures

To ensure that the analytical methods used to control this compound are reliable and fit for purpose, they must be validated according to the ICH Q2(R1) guideline. akjournals.comich.orgeuropa.eu This guideline outlines the validation characteristics needed for various analytical procedures, ensuring accuracy, precision, specificity, linearity, and robustness. akjournals.comich.orgeuropa.eu

For the quantification of this compound, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is often developed and validated. researchgate.netresearchgate.net The validation process for such a method would include the following parameters:

Validation ParameterDescriptionAcceptance Criteria Example
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as other impurities, degradants, or matrix components.The peak for Impurity 15 should be well-resolved from the Avanafil peak and other potential impurities.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.A correlation coefficient (r²) of ≥ 0.99 for the calibration curve of Impurity 15.
Accuracy The closeness of test results obtained by the method to the true value.Recovery of spiked Impurity 15 should be within 98-102%.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).Relative Standard Deviation (RSD) should be ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.Consistent results with minor changes in mobile phase composition, pH, flow rate, or column temperature.

This table provides illustrative examples of acceptance criteria and is not exhaustive. Actual criteria are project-specific. akjournals.comich.orgeuropa.euresearchgate.net

The use of a well-characterized reference standard for this compound is essential for performing these validation studies accurately. synzeal.com

ICH M7 on Assessment and Control of DNA Reactive (Mutagenic) Impurities

The ICH M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. europa.eu The process involves a comprehensive assessment of actual and potential impurities to identify those with mutagenic potential.

While there is no specific public classification of this compound under ICH M7, the general approach for Avanafil impurities involves both computational (in silico) and experimental assessments. For instance, studies on other potential Avanafil impurities with structures that could raise concern, such as those with hydrazide-containing structures, have been conducted. researchgate.netresearcher.life These studies utilize quantitative structure-activity relationship (QSAR) models to predict mutagenicity, followed by an Ames test (bacterial reverse mutation assay) for experimental verification. researchgate.netresearcher.life

In a relevant study, two potential genotoxic impurities of Avanafil, designated Imp-E and Imp-F, were evaluated. researchgate.netresearcher.life The Ames test results for these impurities were negative, leading to their classification as Class 5 (non-mutagenic) impurities under ICH M7. researchgate.netresearcher.life This allowed for their control as non-mutagenic impurities, with acceptable limits based on standard ICH Q3A/B guidelines. A similar risk assessment approach would be applied to this compound to determine its potential for mutagenicity and establish appropriate control limits.

Integration of Green Chemistry Principles in Impurity Management

In recent years, the pharmaceutical industry has increasingly focused on integrating green chemistry principles into its processes to minimize environmental impact. This extends to the management of impurities, from synthesis to analysis.

Development of Environmentally Sustainable Analytical Methods

The development of analytical methods for impurity profiling is an area where green chemistry can have a significant impact. Traditional HPLC methods often use large volumes of hazardous organic solvents like acetonitrile (B52724). nih.gov Efforts are being made to develop greener analytical methods for Avanafil and its impurities.

One approach is the use of alternative, less toxic solvents. For example, some studies have explored replacing acetonitrile with greener solvents like ethanol (B145695) in the mobile phase for the analysis of Avanafil. researchgate.net Another strategy is the development of methods that use smaller volumes of solvents, such as Ultra-High-Performance Liquid Chromatography (UHPLC), which utilizes columns with smaller particle sizes, leading to shorter run times and reduced solvent consumption. researchgate.netrsc.org

Eco-friendly spectrofluorimetric methods have also been developed for the quantification of Avanafil, using micellar solutions like cetrimide (B107326) instead of organic solvents, further reducing the environmental footprint of the analysis. researchgate.net

Reduction of Hazardous Solvents and Reagents in Synthesis and Analysis

Beyond the analytical methods, green chemistry principles are also being applied to the synthesis of APIs to minimize the formation of impurities and the use of hazardous materials. While specific details on the synthesis of this compound are proprietary, the general trend in pharmaceutical manufacturing is to design synthetic routes that are more efficient and generate less waste.

In the context of analysis, the adoption of green analytical chemistry practices is encouraged. This includes the use of miniaturized systems, solvent-free extraction techniques, and the selection of reagents with lower toxicity. The evaluation of the "greenness" of analytical methods is also becoming more common, using tools like the Analytical Greenness (AGREE) metric, which assesses the environmental impact of the entire analytical procedure. nih.gov

By embracing these green chemistry principles, the pharmaceutical industry can ensure the safety and quality of medicines like Avanafil while also protecting the environment.

Future Research Directions and Unaddressed Challenges Concerning Avanafil Impurity 15

Exploration of Novel Analytical Technologies for Enhanced Sensitivity and Specificity

The detection and characterization of impurities at trace levels are fundamental to drug safety and quality control. biomedres.us While standard High-Performance Liquid Chromatography (HPLC) is widely used, future research must focus on more advanced technologies to improve the sensitivity and specificity of Avanafil (B1665834) Impurity 15 analysis. biomedres.uschromatographyonline.com

A significant advancement is the use of Ultra-High Performance Liquid Chromatography (UPLC). A UPLC method has been developed that can effectively separate Avanafil from its process-related impurities, demonstrating superior efficiency and resolution compared to traditional HPLC. researchgate.netrsc.orgrsc.org Further exploration in this area could optimize this method specifically for Impurity 15.

Hyphenated techniques, which combine separation with spectroscopic detection, are critical for definitive structural elucidation. researchgate.netnih.gov Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are indispensable for providing detailed information on molecular weight and fragmentation patterns, which is crucial for confirming the structure of impurities. numberanalytics.comarabjchem.org Future work should involve the dedicated application of multi-stage mass spectrometry (MSn) and high-resolution mass spectrometry (HRMS) to create a comprehensive fragmentation map of Impurity 15, aiding in its routine identification.

Table 1: Comparison of Advanced Analytical Technologies for Impurity 15 Analysis

Technology Principle Application to Impurity 15 Analysis Advantages
UPLC Utilizes smaller particle size columns (<2 µm) to achieve higher resolution, speed, and sensitivity in chromatographic separations. researchgate.net Development of a rapid, high-resolution method to separate Impurity 15 from Avanafil and other related substances. rsc.orgrsc.org Faster analysis times, improved peak separation, and lower solvent consumption. researchgate.net
LC-MS/MS Combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry for structural identification. researchgate.netnumberanalytics.com Provides definitive structural confirmation of Impurity 15 by determining its molecular weight and fragmentation pattern. arabjchem.org High specificity and sensitivity, enabling both identification and quantification at trace levels. numberanalytics.com

| NMR Spectroscopy | Analyzes the magnetic properties of atomic nuclei to provide detailed information about the molecular structure and connectivity of a compound. nih.govnumberanalytics.com | Unambiguous structural elucidation of Impurity 15 and confirmation of its stereochemistry. researchgate.net | Provides definitive structural information without the need for a reference standard of the impurity itself. |

Deeper Mechanistic Understanding of Impurity 15 Formation Under Varied Conditions

A comprehensive understanding of how Avanafil Impurity 15 is formed is essential for developing effective control strategies. Studies show that the Avanafil molecule is susceptible to degradation under various stress conditions, including hydrolysis, oxidation, heat, and light. arabjchem.orgakjournals.com The amide, aryl chloride, and hydroxide (B78521) functional groups in Avanafil's structure are particularly prone to degradation. arabjchem.orgresearchgate.net

Future research must focus on elucidating the specific chemical pathways that lead to the formation of Impurity 15. The chemical name suggests it could be a process-related impurity, potentially arising from the reaction of an activated Avanafil intermediate with a benzotriazole-based coupling reagent used during synthesis. synzeal.comresearchgate.net

Forced degradation studies under a wider range of conditions—including varying pH, temperatures, and specific oxidative agents—are necessary. researchgate.net These studies, when coupled with advanced analytical techniques, can help map the reaction kinetics and identify the critical factors that promote the formation of Impurity 15. This knowledge is crucial for optimizing the manufacturing process and defining appropriate storage conditions to minimize its presence in the final drug product. researchgate.net

Development of Predictive Models for Long-Term Stability of Impurity 15

Traditional real-time stability studies are time-consuming and resource-intensive. chromatographyonline.com A significant area for future research is the development of predictive models that can forecast the long-term stability of Avanafil and the formation potential of Impurity 15. axiologo.ai The Accelerated Stability Assessment Program (ASAP) is a prominent example of such a model, using data from short-term stress studies at elevated temperatures and humidity to predict shelf-life. nih.govnih.gov

By subjecting Avanafil to a range of stress conditions and monitoring the formation of Impurity 15, researchers can generate data to build robust predictive models. nih.gov These models, often based on the isoconversional or Arrhenius equations, can significantly shorten development timelines. nih.govnih.gov Future work should aim to create a specific ASAP model for Avanafil, allowing for rapid evaluation of how changes in formulation or packaging might impact the formation of Impurity 15 over the product's entire shelf-life. axiologo.aijopir.in

Standardization of Impurity Profiling Methodologies Across Different Laboratories

Ensuring consistent and reliable impurity data across different manufacturing sites and testing laboratories is a major challenge. Regulatory bodies like the ICH have established guidelines for impurity reporting, but the analytical methods themselves can vary. numberanalytics.comfda.gov Significant variation in impurity levels from batch to batch can suggest that a manufacturing process is not adequately controlled. fda.gov

A key future direction is the development and validation of a standardized analytical procedure for Avanafil impurity profiling, with a particular focus on Impurity 15. This would involve a collaborative effort to establish a universal, robust UPLC or HPLC method and define system suitability criteria to ensure consistent performance. The availability of a well-characterized reference standard for this compound is a prerequisite for such standardization, enabling accurate method validation and quantification. synzeal.comsynzeal.com This standardization would ensure that results are comparable regardless of where the testing is performed, a critical aspect for global pharmaceutical manufacturing and regulatory compliance.

Role of Artificial Intelligence and Machine Learning in Impurity Research

Artificial Intelligence (AI) and Machine Learning (ML) are poised to revolutionize many aspects of pharmaceutical research, including impurity profiling. zamann-pharma.comgsconlinepress.commednexus.org These technologies can analyze vast and complex datasets to identify patterns and make predictions that are beyond human capability. amazonaws.comgsconlinepress.com

For this compound, AI and ML can be applied in several key areas:

Predictive Analytics: AI models can be trained to predict the formation of Impurity 15 by analyzing the chemical structure of Avanafil, synthesis routes, and reaction conditions. zamann-pharma.comjopir.in

Enhanced Data Interpretation: ML algorithms can be used to analyze complex analytical data, such as HPLC chromatograms, to automatically detect and quantify trace-level impurities that might be missed by traditional analysis. amazonaws.com

Stability Modeling: AI can enhance predictive stability models (like ASAP) by incorporating more variables and learning complex degradation kinetics, leading to more accurate shelf-life predictions. jopir.in

Process Optimization: By simulating different manufacturing scenarios, AI can help identify process parameters that minimize the formation of Impurity 15, contributing to a Quality by Design (QbD) approach. jopir.in

The integration of AI offers a path toward more efficient, accurate, and predictive impurity management, moving from a reactive to a proactive approach. zamann-pharma.comamazonaws.com

Table 2: Potential Applications of AI/ML in this compound Research

AI/ML Application Area Description Potential Impact on Impurity 15 Research
Predictive Impurity Formation Algorithms analyze molecular structures and reaction parameters to predict likely degradation products or synthesis-related impurities. zamann-pharma.comnih.gov Proactively identify the risk of Impurity 15 formation under different synthesis or storage conditions, guiding process development.
Automated Chromatogram Analysis Deep learning models are trained to analyze raw chromatographic data to identify, integrate, and quantify peaks with high accuracy. amazonaws.com Increase the speed and accuracy of Impurity 15 detection in routine quality control, reducing manual error and analysis time. amazonaws.com
Advanced Stability Modeling Machine learning algorithms build predictive models from short-term stress data to forecast long-term impurity growth. axiologo.aijopir.in Accelerate formulation development by rapidly predicting the long-term stability profile of Avanafil with respect to Impurity 15. jopir.in

| Method Development Optimization | AI systems can systematically explore experimental parameters to recommend optimal conditions for analytical methods like HPLC. amazonaws.com | Reduce the time and resources spent on developing and validating robust analytical methods for Impurity 15. |

Comprehensive Impurity Batch-to-Batch Comparative Studies

Regulatory guidelines emphasize the need to demonstrate process consistency through the analysis of multiple batches. fda.gov Comparing the impurity profile of batches manufactured during development with those from the proposed commercial process is a critical step. fda.gov Research has shown that impurity levels in different laboratory batches of Avanafil can vary. researchgate.netrsc.org

Future work must involve comprehensive comparative studies of Impurity 15 across a significant number of Avanafil batches. This includes pilot-scale, and commercial-scale batches. Such studies would help establish a baseline and acceptable range for Impurity 15 levels, providing a benchmark for ongoing process monitoring and control. Statistical analysis of this batch data can help identify any subtle process variations that may influence the formation of Impurity 15, ensuring the manufacturing process remains robust, validated, and under control. fda.gov

Table of Compound Names

Name Used in ArticleFull Chemical Name
Avanafil(S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide
This compound1H-Benzo[d] zamann-pharma.comaxiologo.aiamazonaws.comtriazol-1-yl (S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylate

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for the identification and quantification of Avanafil Impurity 15 in synthetic batches?

  • Methodological Answer : Use Ultra-Performance Liquid Chromatography (UPLC) coupled with quadrupole time-of-flight mass spectrometry (Q-TOF-MS) to separate and identify impurities. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for proton and carbon assignments, as demonstrated in studies where methylthio and methoxy groups were resolved at δ = 2.45 and 3.82 ppm, respectively . For quantification, reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile-phosphate buffer mobile phase) is validated for linearity (R² > 0.999) and precision (%RSD < 2.0) .

Q. How is this compound synthesized for use as a reference standard in analytical studies?

  • Methodological Answer : Impurity 15 is synthesized via hydrolysis of avanafil intermediates under controlled conditions (e.g., NaOH-mediated cleavage), followed by condensation reactions using coupling agents like EDCI or HOBt. Reaction progress is monitored using thin-layer chromatography (TLC), and purity is confirmed via melting point analysis (e.g., 159–160°C) and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Q. What are the critical quality attributes (CQAs) to monitor during impurity profiling of avanafil?

  • Methodological Answer : Key CQAs include:

  • Related substances : Quantify Impurity 15 and other process impurities (e.g., Imp-A to Imp-D) using validated chromatographic methods.
  • Residual solvents : Analyze volatile byproducts (e.g., POCl₃) via gas chromatography.
  • Stoichiometric deviations : Track unreacted intermediates (e.g., M3 or M6) using mass spectrometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in impurity quantification data across different analytical platforms?

  • Methodological Answer : Discrepancies often arise from column selectivity or detector sensitivity variations. Use orthogonal methods (e.g., UPLC vs. HPLC) and cross-validate with NMR for absolute quantification. For example, if LC-MS/MS reports a 5% impurity level but NMR integration suggests 3%, recalibrate MS ionization efficiency using deuterated internal standards . Statistical tools like Bland-Altman plots can assess method agreement .

Q. What mechanistic pathways lead to the formation of this compound during synthesis?

  • Methodological Answer : Impurity 15 forms via:

  • Hydrolysis of avanafil intermediates : Under basic conditions (NaOH), ester groups in M3 hydrolyze to carboxylic acids, which re-condense with amines to form dimeric impurities.
  • Polymerization side reactions : Excess coupling agents (e.g., HBTU) promote esterification between avanafil and intermediates like M6, as evidenced by [M+H]⁺ peaks at m/z 858.0 in MS spectra .

Q. How can stability-indicating methods be developed to assess Impurity 15 under stress conditions?

  • Methodological Answer : Subject avanafil to forced degradation (acid/base hydrolysis, oxidation, thermal stress). For oxidation, use 3% H₂O₂ at 60°C for 24 hours; monitor degradation products via LC-MS. Validate method specificity by confirming baseline separation of Impurity 15 from degradants. Accelerated stability studies (40°C/75% RH for 6 months) assess long-term impurity growth kinetics .

Q. What in-silico strategies are available to predict the toxicity of this compound?

  • Methodological Answer : Use tools like Derek Nexus or ProTox-II to predict mutagenicity, hepatotoxicity, and hERG channel inhibition. Input the impurity’s SMILES notation (e.g., derived from NMR data) and compare toxicity profiles against parent avanafil. For example, Patel et al. (2020) predicted Impurity 15’s Ames test negativity but flagged potential phospholipidosis risk .

Methodological Best Practices

  • Experimental Design :
    • Optimize reaction conditions (e.g., pH, temperature) using Design of Experiments (DoE) to minimize impurity formation .
    • For impurity isolation, employ preparative HPLC with fraction collection, followed by lyophilization for solid-state characterization .
  • Data Validation :
    • Cross-correlate LC-MS/MS data with high-resolution NMR (e.g., ¹H-¹³C HSQC for bond connectivity) to confirm structural assignments .
    • Use ICP-MS for trace metal analysis in catalysts (e.g., Pd in coupling reactions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.